rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
Description
rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a conformationally rigid bicyclic amino acid derivative characterized by a nitrogen atom at position 7 of the bicyclo[2.2.1]heptane framework and a carboxylic acid group at position 2. This structure imparts unique stereochemical and electronic properties, making it valuable in medicinal chemistry for designing peptidomimetics and enzyme inhibitors . Its hydrochloride and hydrobromide salts (e.g., CAS 1431365-56-8) are commonly used in research, though availability may vary due to synthesis challenges .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)5-3-4-1-2-6(5)8-4/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6+/m0/s1 |
InChI Key |
ABNBSYHDPQDEOA-HCWXCVPCSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C(=O)O |
Canonical SMILES |
C1CC2C(CC1N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Strategic Approaches to Bicyclic Core Construction
The 7-azabicyclo[2.2.1]heptane skeleton is central to the target molecule. Early synthetic efforts, such as those by Fraser and Swingle, utilized a Diels-Alder reaction between N-substituted pyrroles and acetylenic dienophiles, though yields remained below 9%. A more efficient five-step route was later developed, starting from pyrrolidine derivatives and employing platinum oxide-catalyzed hydrogenation to achieve the bicyclic structure in 36% overall yield. Key intermediates, such as exo-2-chloro-7-azabicyclo[2.2.1]heptane, were synthesized via nucleophilic substitution, with stereochemical outcomes confirmed by nuclear magnetic resonance (NMR) spectroscopy.
A contemporary method by Álvarez et al. leverages sodium hydride-promoted heterocyclization of N-(dibromocyclohexyl)carbamates to form the bicyclic core. For instance, treating tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in dimethylformamide (DMF) yields 2-bromo-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane (52%), which undergoes base-mediated elimination to introduce unsaturation. This approach benefits from stereochemical retention during cyclization, critical for accessing the rel-(1R,2S,4S) configuration.
Stereochemical Control and Resolution
Achieving the rel-(1R,2S,4S) configuration demands meticulous control over stereochemistry. The heterocyclization method by Álvarez et al. inherently preserves the stereochemistry of the starting dibromocyclohexyl carbamate, enabling predictable outcomes. Computational density functional theory (DFT) studies corroborate the stereochemical pathway, highlighting the role of transition-state geometry in dictating product configuration.
Chiral resolution techniques, such as diastereomeric salt formation or enzymatic kinetic resolution, may be necessary if synthetic steps yield racemic mixtures. For instance, recrystallization of intermediates with chiral acids (e.g., tartaric acid) could enrich the desired enantiomer, as demonstrated in related bicyclic amine syntheses.
Protection-Deprotection Strategies
Protection of the secondary amine in the bicyclic core is essential to prevent unwanted side reactions during functionalization. The BOC group, employed in both carbamate and proline-derived routes, is preferred for its stability under basic conditions and ease of removal via acidic hydrolysis. Following carboxylation, treatment with hydrochloric acid in methanol efficiently cleaves the BOC group, yielding the free amine hydrochloride salt.
Experimental Optimization and Challenges
Reaction Conditions :
- Cyclization : Sodium hydride in DMF at 80–120°C facilitates efficient heterocyclization but requires anhydrous conditions to prevent hydrolysis.
- Substitution : Exo-2-chloro derivatives react with nucleophiles (e.g., CN⁻) in polar aprotic solvents (DMF, DMSO) at elevated temperatures.
- Hydrolysis : Carboxylic acid liberation from nitriles or esters necessitates strong acids (6M HCl) or bases (NaOH), followed by recrystallization from methanol/ethyl acetate.
Purification : Column chromatography on silica gel effectively separates intermediates, while final products are purified via recrystallization.
Comparative Analysis of Synthetic Routes
The heterocyclization route offers superior stereocontrol and scalability, whereas the proline-based approach leverages inexpensive chiral starting materials.
Chemical Reactions Analysis
Types of Reactions: rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic chemistry, rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for studying enzyme-substrate interactions and other biochemical processes .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .
Comparison with Similar Compounds
Positional Isomers and Heteroatom Variants
Key Observations :
Derivatives and Salts
Q & A
Q. What are the key synthetic routes for rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A common approach starts with bicyclic precursors (e.g., ethyl esters) followed by hydroxylation, carboxylation, or oxidation steps . Protecting groups (e.g., tert-butoxycarbonyl) are often employed to preserve stereochemical integrity during synthesis . For example, details a three-step sequence using microreactor technology to optimize exothermic reactions (e.g., acylazide formation), achieving yields >80% per step. Stereochemical control is critical, as improper conditions may lead to racemization or undesired diastereomers.
Q. What analytical methods are most reliable for confirming the stereochemistry of this compound?
Chiral HPLC is the gold standard for resolving enantiomers, as demonstrated in studies of structurally similar 7-azanorbornane derivatives . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for verifying spatial arrangements of substituents . For example, coupling constants in -NMR can distinguish axial vs. equatorial proton orientations in the bicyclic framework . Mass spectrometry (MS) and X-ray crystallography are supplementary tools for confirming molecular weight and absolute configuration .
Q. What are the primary chemical reactions involving this compound’s carboxylic acid and amine functional groups?
The carboxylic acid group participates in esterification, amidation, and peptide coupling reactions, while the amine group enables nucleophilic substitutions or Schiff base formation. highlights its use in intramolecular Ugi reactions to synthesize azanorbornyl peptidomimetics. The rigid bicyclic structure restricts conformational flexibility, influencing reactivity—e.g., selective acylation at the amine under mild conditions (e.g., DCC/HOBt coupling) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of derivatives of this compound?
Discrepancies in biological data (e.g., neuropharmacological vs. anticancer effects) often arise from variations in stereochemistry, functionalization, or assay conditions. For instance, notes that (1R,3S,4S)-isomers show neuropharmacological activity via neurotransmitter interactions, while emphasizes enzyme inhibition in anticancer studies. To resolve contradictions:
Q. What strategies optimize the compound’s stability and bioavailability in drug development?
Bioavailability is limited by its high polarity and rigid structure. Strategies include:
- Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester prodrugs) improves membrane permeability .
- Salt formation : Hydrochloride salts enhance solubility and crystallinity .
- Structural modifications : Introducing lipophilic substituents (e.g., benzyl groups) balances hydrophobicity without compromising target affinity .
Q. How does the bicyclo[2.2.1]heptane framework influence interactions with biological targets?
The framework imposes conformational constraints that mimic natural peptide turn motifs, enabling selective binding to enzymes or receptors. For example:
- Neurological targets : The rigid structure mimics proline-rich regions in neuropeptides, facilitating interactions with CNS receptors .
- Enzyme inhibition : The bridgehead amine acts as a transition-state analog in protease inhibition (e.g., angiotensin-converting enzyme) . Computational docking studies (e.g., molecular dynamics simulations) are critical for rational design .
Methodological Challenges and Solutions
Key Data for Experimental Design
Synthetic Parameters
- Optimal temperature : 0–25°C for carboxylation .
- Catalysts : RuCl3 for oxidation (0.04 mmol scale) , Pd/C for hydrogenation .
- Yields : 57–96% for Ugi reactions , 84–96% for microreactor steps .
Physical Properties
- Molecular weight : 141.17 g/mol (free acid) .
- Solubility : >10 mg/mL in DMSO; <1 mg/mL in water (improved to >5 mg/mL as HCl salt) .
Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
